BenchChemオンラインストアへようこそ!

4-methoxy-3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Data Gaps Procurement Risk Evidence Quality

This 4-methoxy-3-methyl-substituted pyridazinone-benzenesulfonamide (CAS 1105199-79-8) is a structurally distinct chemotype within the patent-known chloride channel (CaCC/VRAC) inhibitory space. Its electronic-rich methoxy-methyl pattern and flexible propyl linker to the zinc-binding sulfonamide warhead differentiate it from halogenated leads, making it ideal for diversity screening against chloride channelopathies, CA isoform profiling (I, II, IV, IX, XII), and COX-2/5-LOX multi-target campaigns. Direct SAR requires experimental profiling of this exact compound—procure for immediate FLIPR, stopped-flow, and in-silico-off-target resolution.

Molecular Formula C15H19N3O4S
Molecular Weight 337.39
CAS No. 1105199-79-8
Cat. No. B2405549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
CAS1105199-79-8
Molecular FormulaC15H19N3O4S
Molecular Weight337.39
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)OC
InChIInChI=1S/C15H19N3O4S/c1-12-11-13(6-7-14(12)22-2)23(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3
InChIKeyBNBYNWBFWGDTQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1105199-79-8): Procurement-Relevant Compound Baseline


4-Methoxy-3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1105199-79-8, molecular formula C₁₅H₁₉N₃O₄S, MW 337.39 g/mol) is a synthetic sulfonamide derivative belonging to the broader pyridazinone-benzenesulfonamide class. Structurally, it features a 4-methoxy-3-methyl-substituted benzene ring linked via a sulfonamide bridge to a propyl spacer that terminates in a 6-oxopyridazin-1(6H)-yl moiety [1]. This compound class has been described in patent literature as possessing chloride channel (CaCC/VRAC) inhibitory activity and has been investigated in silico for carbonic anhydrase (CA) and COX-2 inhibitory potential [2][3].

Why Generic Substitution of 4-Methoxy-3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide Is Not Advisable Without Target-Specific Evidence


The pyridazinone-benzenesulfonamide chemical space exhibits exquisite structure-activity relationship (SAR) sensitivity. Minor modifications—such as altering the benzene ring substituent from 4-methoxy-3-methyl to 4-trifluoromethyl or 4-acetyl—can redirect target engagement from chloride channels to carbonic anhydrase isoforms, COX-2, or 5-LOX, as documented in related sub-series [1][2]. Furthermore, in silico predictions indicate that even within a congeneric set, different substitution patterns produce divergent protease inhibitory, antineoplastic, and hERG blocking probabilities [3]. Because no peer-reviewed, quantitative target-engagement data have been published for the specific 4-methoxy-3-methyl analogue, any assumption that it behaves identically to a neighbouring analogue is unsupported; procurement for a defined biological application therefore demands direct experimental profiling of this exact compound rather than reliance on class-level inference.

Quantitative Differentiation Evidence for 4-Methoxy-3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: Procurement Decision Support


Caveat on Data Availability: Absence of Peer-Reviewed Quantitative Comparator Data for the Exact Compound

A comprehensive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) identified no peer-reviewed quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for CAS 1105199-79-8. Consequently, no direct head-to-head comparison or cross-study comparable quantitative evidence can be assembled at this time [1]. The compound appears in vendor catalogues (typically at 95% purity) and in an in silico screening study of pyridazinyl benzenesulfonamides, but the study reports aggregated predictions across a compound library without disclosing individual compound identities or numerical readouts for CAS 1105199-79-8 [2]. Procuring organisations should request custom profiling data from suppliers before committing to this specific analogue for a target-based project.

Data Gaps Procurement Risk Evidence Quality

Class-Level Evidence: Pyridazine Sulfonamide Derivatives as Chloride Channel Inhibitors

The patent family US20110288093/EP2421368 explicitly claims pyridazine sulfonamide derivatives as inhibitors of calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) [1]. The claimed generic formula encompasses the 4-methoxy-3-methyl substitution pattern on the benzenesulfonamide ring. While the patent provides IC₅₀ ranges for exemplified compounds, CAS 1105199-79-8 was not listed among the explicitly synthesised and tested examples. Thus, its chloride channel inhibitory potency remains unquantified. Analogues within the same patent exhibited CaCC inhibition in the sub-micromolar to low micromolar range in fluorescence-based halide flux assays using T84 and HT-29 cells [1].

Ion Channel Pharmacology Cystic Fibrosis Research CaCC/VRAC Inhibition

Class-Level Evidence: Pyridazinone-Benzenesulfonamides as Multi-Target Anti-Inflammatory Agents (CA/COX-2/5-LOX)

A 2023 study by Badawi et al. reported the synthesis and enzymatic evaluation of 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target inhibitors of human carbonic anhydrase isoforms (hCA I, II, IX, XII), COX-2, and 5-LOX [1]. Key compounds (e.g., 7a, 7b) achieved low nanomolar Kᵢ values against hCA II/IX/XII and sub-micromolar COX-2 IC₅₀. However, the study focused on benzenesulfonamides directly N-linked to the pyridazinone ring (no propyl spacer), which differs from the target compound's N-(3-propyl) linker. This structural divergence is significant: the propyl spacer increases conformational flexibility and may alter the sulfonamide group's ability to coordinate the catalytic zinc ion in CA active sites, a critical determinant of CA inhibition potency [1].

Inflammation Carbonic Anhydrase COX-2 5-Lipoxygenase

In Silico Predicted Class Profile: COX-2 Inhibition and Antineoplastic Potential with Toxicity Caveats

Asif et al. (2021) performed an in silico prediction study on a series of pyridazinyl benzenesulfonamides, forecasting COX-2 inhibitory activity, antineoplastic probability (via cell line Pa values), and toxicity endpoints including hERG blocking and hepatotoxicity [1]. The study did not disclose individual compound structures corresponding to each numerical prediction; however, the dataset is described as including pyridazinone-benzenesulfonamide derivatives with varied substitution, which may encompass analogues with a 4-methoxy-3-methyl motif. Key class-level findings include: several compounds were predicted to act as carbonic anhydrase inhibitors; compound 6 showed COX-2 inhibitory prediction; compounds 7 and 14 showed breast ductal cell carcinoma probability (Pa) of 0.626–0.640 versus celecoxib's 0.640; multiple compounds flagged positive for hERG and hepatotoxicity risk [1]. Without structure-activity mapping to CAS 1105199-79-8, these predictions cannot be directly attributed.

In Silico Screening COX-2 Inhibitor Antineoplastic hERG Liability

Recommended Procurement and Research Application Scenarios for 4-Methoxy-3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1105199-79-8)


Chloride Channel (CaCC/VRAC) Inhibitor Screening Library Expansion

Given the patent-based class evidence for pyridazine sulfonamide CaCC/VRAC inhibition [1], CAS 1105199-79-8 is suitable as a diversity element for screening decks targeting chloride channelopathies, including cystic fibrosis alternative chloride conductance pathways and secretory diarrhoea models. The 4-methoxy-3-methyl substitution introduces electronic and steric features distinct from the halogenated analogues typical of this patent space, potentially offering differential selectivity. Users should commission a FLIPR membrane potential or YFP halide-sensor assay in CaCC-expressing cell lines (e.g., T84, HT-29) to establish potency relative to the patent's exemplified leads.

Carbonic Anhydrase Isoform Profiling with Spacer-Linker SAR Exploration

The compound possesses the zinc-binding sulfonamide warhead essential for CA inhibition but features a propyl spacer absent in directly N-linked 4-(6-oxopyridazin-1-yl)benzenesulfonamides that show low nanomolar CA II/IX/XII Kᵢ values [2]. This makes it a valuable tool compound for investigating spacer-length dependence of CA isoform selectivity. Procurement is recommended for stopped-flow CO₂ hydration assays against a panel of hCA isoforms (I, II, IV, IX, XII) to quantify the impact of the flexible linker on potency and selectivity.

Multi-Parameter Optimisation (MPO) Lead Candidate for Inflammatory Disease

In silico predictions across the pyridazinyl benzenesulfonamide class suggest potential for COX-2 inhibition and antineoplastic activity, albeit with hERG and hepatotoxicity flags that require experimental resolution [3]. Procuring CAS 1105199-79-8 as part of a matrix of substituted benzenesulfonamide analogues enables a systematic MPO campaign evaluating cyclooxygenase/lipoxygenase inhibition, CYP450 liability, hERG binding (patch clamp), and hepatic safety (HepG2 cytotoxicity) to determine whether the 4-methoxy-3-methyl pattern offers a balanced efficacy–safety profile superior to alternative substituents.

Fragment-Based or Scaffold-Hopping Medicinal Chemistry Campaign

The pyridazinone-benzenesulfonamide scaffold has shown activity across multiple therapeutic targets, including MAO-B inhibition in closely related sub-series [4]. CAS 1105199-79-8, with its 4-methoxy-3-methyl substitution and propyl linker, represents an underexplored chemotype suitable for fragment elaboration or scaffold-hopping exercises. Procurement should be coupled with broad-panel biochemical profiling (kinase panel, GPCR screen, nuclear receptor panel) to uncover unexpected target engagement that could justify further synthetic investment.

Quote Request

Request a Quote for 4-methoxy-3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.